molecular formula C16H16N2OS B4787157 N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B4787157
M. Wt: 284.4 g/mol
InChI Key: ZQOGQDRNSPUZKT-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is an organic compound belonging to the class of 3-alkylindoles. This compound features an indole moiety with an alkyl chain at the 3-position, fused with a thiophene ring. Indole derivatives are significant in natural products and drugs due to their biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The thiophene-2-carboxamide moiety can be introduced through a coupling reaction using carboxylic acid activators like phosphoric anhydride or acyloxypyridinium salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with proteins.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the indole and thiophene rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-11-4-5-14-13(9-11)12(10-18-14)6-7-17-16(19)15-3-2-8-20-15/h2-5,8-10,18H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOGQDRNSPUZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648351
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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